molecular formula C16H18N2 B8432439 Carbazole, 9-(2-(dimethylamino)ethyl)- CAS No. 7384-02-3

Carbazole, 9-(2-(dimethylamino)ethyl)-

Cat. No.: B8432439
CAS No.: 7384-02-3
M. Wt: 238.33 g/mol
InChI Key: PMWWYUOBIQPGJM-UHFFFAOYSA-N
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Description

Carbazole, 9-(2-(dimethylamino)ethyl)- (CAS 6871-80-3) is a nitrogen-containing heterocyclic compound featuring a carbazole core substituted at the 9-position with a 2-(dimethylamino)ethyl group. Carbazole derivatives are widely studied for their optoelectronic, medicinal, and catalytic properties. The dimethylaminoethyl side chain may improve pharmacokinetic profiles by increasing hydrophilicity and enabling interactions with biological targets such as enzymes or DNA topoisomerases .

Properties

CAS No.

7384-02-3

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-carbazol-9-yl-N,N-dimethylethanamine

InChI

InChI=1S/C16H18N2/c1-17(2)11-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10H,11-12H2,1-2H3

InChI Key

PMWWYUOBIQPGJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Table 1: Comparative Analysis of Carbazole Derivatives
Compound Name Substituent Biological Activity Key Findings References
Carbazole, 9-(2-(dimethylamino)ethyl)- 2-(dimethylamino)ethyl Inferred Topo II inhibition Likely shares antiproliferative properties with analogs; enhanced solubility due to tertiary amine
CBL0174 3-(dimethylamino)propyl, acetyl Trypanocidal activity Similar efficacy to CBL0137 but distinct metabolic stability; longer chain reduces clearance
Saturnino et al.'s compound 10 3-chloro, pentyl-piperazine Topo II inhibition, antiproliferative Induces apoptosis in breast cancer cells via caspase activation; bulky substituent enhances target binding
Nakamura et al.'s compound 56 Benzo[c]pyrimido ring system Topo II inhibition (IC50: 2.5 µM) 10× more potent than etoposide; rigid fused-ring system improves DNA interaction
9-(2-diethylaminoethyl)-3-methoxy-carbazole Diethylaminoethyl, methoxy Structural analog Increased lipophilicity vs. dimethylaminoethyl; methoxy group may alter electronic properties

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylaminoethyl group in the target compound improves water solubility compared to alkyl or halogenated derivatives (e.g., 9-(4-bromobutyl)-carbazole) .
  • Metabolic Stability: CBL0174 (dimethylaminopropyl) showed slower hepatic metabolism than CBL0137 (isopropylaminoethyl), suggesting chain length impacts metabolic pathways .
  • Synthetic Accessibility: Bromoethyl or bromobutyl precursors (e.g., 9-(2-bromoethyl)-carbazole) are common intermediates for introducing aminoalkyl groups via nucleophilic substitution .

Mechanistic Insights

  • Topoisomerase II Inhibition: Aminoalkyl-substituted carbazoles, including the target compound, likely intercalate DNA or stabilize Topo II-DNA complexes. Compound 56’s fused-ring system enhances this interaction, yielding superior potency .
  • Antiproliferative Effects: Saturnino et al.’s compound 10 demonstrates that combining carbazole with charged groups (e.g., quaternary ammonium) enhances cytotoxicity via caspase activation .

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